molecular formula C10H12BrN B8756591 3-(4-Bromophenyl)-3-methylazetidine

3-(4-Bromophenyl)-3-methylazetidine

Cat. No.: B8756591
M. Wt: 226.11 g/mol
InChI Key: LNHGFXXOSYLMAF-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-3-methylazetidine (CAS: 2044744-62-7) is a four-membered azetidine ring substituted at the 3-position with a 4-bromophenyl group and a methyl group. Azetidines, known for their conformational rigidity and metabolic stability, are valuable scaffolds in medicinal chemistry.

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

3-(4-bromophenyl)-3-methylazetidine

InChI

InChI=1S/C10H12BrN/c1-10(6-12-7-10)8-2-4-9(11)5-3-8/h2-5,12H,6-7H2,1H3

InChI Key

LNHGFXXOSYLMAF-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)C2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

The following section compares 3-(4-bromophenyl)-3-methylazetidine with structurally or functionally related compounds, emphasizing molecular features, biological activities, and synthesis routes.

Structural Analogs: Azetidine Derivatives

Azetidines with halogenated aryl groups are common in drug discovery. Key comparisons include:

  • 3-(Difluoromethyl)-3-methylazetidine hydrochloride (CAS: 1788041-57-5): Differs in the substituent (difluoromethyl vs. bromophenyl), which reduces lipophilicity but enhances metabolic stability. Such fluorinated analogs are prioritized in CNS drug design due to improved pharmacokinetics .
  • Methyl 3-fluoroazetidine-3-carboxylate hydrochloride (CAS: 2227206-51-9): Incorporates a carboxylate ester, increasing polarity for solubility. The absence of a bromophenyl group limits its use in hydrophobic target binding .

Table 1: Structural Comparison of Azetidine Derivatives

Compound Substituents Key Features Potential Applications
This compound 4-Bromophenyl, methyl High lipophilicity, rigid scaffold CNS drugs, anti-inflammatory agents
3-(Difluoromethyl)-3-methylazetidine Difluoromethyl, methyl Enhanced metabolic stability CNS therapeutics
Methyl 3-fluoroazetidine-3-carboxylate Fluoro, carboxylate ester Polar, water-soluble Prodrug development
Functional Analogs: Bromophenyl-Containing Compounds

The 4-bromophenyl group is a recurring motif in bioactive molecules. Notable examples:

  • Their extended conjugated systems differ from the compact azetidine scaffold, suggesting divergent target affinities .
  • 1,3,4-Oxadiazole Derivatives (IIIa, IIIb) :
    • IIIa : 1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one
    • IIIb : 1-(4-Bromophenyl)-3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl]propan-1-one

      Both compounds showed 59.5% and 61.9% inhibition of carrageenan-induced paw edema (100 mg/kg dose), comparable to indomethacin (64.3%). Their Severity Index (SI) values (0.75 and 0.83) indicate lower toxicity than indomethacin (SI = 2.67) .

Table 2: Anti-inflammatory Activity of Bromophenyl-Containing Compounds

Compound Class Activity (% Inhibition) Toxicity (SI) Reference
1,3,4-Oxadiazole IIIa Oxadiazole 59.5% 0.75
1,3,4-Oxadiazole IIIb Oxadiazole 61.9% 0.83
Brodifacoum Coumarin NO suppression* Not reported
This compound Azetidine Under investigation N/A
Pharmacological Analogs: Zimelidine and Allylamines

Zimelidine, an antidepressant, shares the 4-bromophenyl motif but incorporates a pyridylallylamine structure. Its (Z)-isomer configuration is critical for serotonin reuptake inhibition. In contrast, this compound lacks the allylamine chain, suggesting different mechanisms of action .

Key Differences :

  • Zimelidine: Targets monoamine transporters via extended conjugated system.
  • This compound : Compact structure may favor GPCR or enzyme modulation.

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